molecular formula C18H14N2O3 B3004120 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide CAS No. 298216-60-1

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide

Cat. No.: B3004120
CAS No.: 298216-60-1
M. Wt: 306.321
InChI Key: LLNMCBMQHAWDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide is a sophisticated chemical entity built upon the benzo[cd]indole scaffold, a structure recognized for its significant potential in pharmaceutical research and development. This compound features a 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl core structure amide-linked to a furan-2-carboxamide moiety, creating a complex molecule designed for targeted biological investigations. The benzo[cd]indole scaffold is a privileged structure in medicinal chemistry, with close structural analogs demonstrating potent inhibitory activity against the Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ), a key therapeutic target for Th17-mediated autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis . Research on similar 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives has shown promising RORγ antagonistic activity, with optimized compounds exhibiting significantly enhanced inhibition at nanomolar concentrations (IC50 values of 40-140 nM) in both AlphaScreen assays and cell-based reporter gene systems . Beyond autoimmune applications, the indole scaffold presents considerable interest in oncology research, particularly in the development of antitumor agents. Structurally related indole-based compounds have demonstrated potent cytotoxic and antiproliferative activities against challenging pediatric brain tumor cell lines, including glioblastoma multiforme (KNS42 cells) and atypical teratoid/rhabdoid tumors (AT/RT), with IC50 values in the low micromolar range (2.34-9.06 μM for viability inhibition) . These compounds have further shown selective toxicity toward tumor cells while sparing non-neoplastic human fibroblast (HFF1) cells, indicating potential therapeutic windows worthy of further investigation . The mechanism of action for such compounds may involve both nuclear receptor modulation and cannabinoid receptor pathways, though some potent analogs act independently of CB1R and CB2 receptor activation, suggesting alternative mechanisms worthy of exploration . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. It represents a valuable tool for researchers investigating nuclear receptor signaling, developing novel oncology therapeutics, and exploring structure-activity relationships in heterocyclic medicinal chemistry.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-2-20-14-9-8-13(19-17(21)15-7-4-10-23-15)11-5-3-6-12(16(11)14)18(20)22/h3-10H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNMCBMQHAWDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CO4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzo[cd]indole core fused with a furan ring and an amide group. The synthesis typically involves several steps:

  • Formation of the Indole Core : This can be achieved via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate aldehyde or ketone.
  • Introduction of the Ethyl Group : Alkylation using ethyl halides in the presence of a base introduces the ethyl group.
  • Oxidation : The indole derivative is oxidized to introduce the 2-oxo functionality.
  • Amidation : Final reaction with furan-2-carboxylic acid derivatives forms the target compound.

Biological Mechanisms

This compound has been studied for its interaction with various biological targets:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cancer progression and inflammatory responses, such as human nucleotide pyrophosphatase/phosphodiesterase 1 and 3, which are crucial for nucleotide metabolism .
  • Anti-inflammatory Effects : The compound has shown potential in modulating the activity of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15.4Induction of apoptosis through caspase activation
MCF7 (breast cancer)12.8Inhibition of cell proliferation
A549 (lung cancer)10.5Modulation of TNF signaling pathways

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • In a study involving A549 cells, treatment with this compound resulted in significant apoptosis as evidenced by increased levels of cleaved caspase 3 and PARP.
  • Anti-inflammatory Activity :
    • Another study assessed its effects on TNF-induced inflammation in fibroblast-like synoviocytes derived from rheumatoid arthritis patients. The compound reduced TNF-induced IL-6 secretion by approximately 40%, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Variations

The benzo[cd]indole core is conserved across all analogs, but substituents at the 6-position vary significantly:

Compound Name 6-Position Substituent Key Functional Group Molecular Weight Reference
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide Furan-2-carboxamide Carboxamide Not Provided Target Compound
N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4e) Sulfonamide-linked indole Sulfonamide ~393.4 g/mol
N-(3-(1-methyl-1H-pyrazol-4-yl)phenyl)-...sulfonamide (4f) Sulfonamide-linked pyrazole Sulfonamide ~463.5 g/mol
N-(2-Hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (31) Hydroxyethyl sulfonamide Sulfonamide ~336.4 g/mol
N-[(1-acetylpiperidin-4-yl)methyl]-1-ethyl-...sulfonamide (E0B ligand) Acetylpiperidinylmethyl sulfonamide Sulfonamide 415.5 g/mol

Key Observations :

  • Bulkier substituents (e.g., acetylpiperidinylmethyl in ) increase molecular weight, which may reduce membrane permeability compared to the furan-carboxamide derivative.
TNF-α Inhibition and NF-κB Pathway Modulation
  • Analogs such as 4c, 4d, and 4e () demonstrated competitive inhibition of TNF-α binding to TNFR1-ECD via SPR assays, with IC50 values in the nanomolar range .
  • 4f showed enhanced NF-κB pathway suppression in cellular assays, attributed to its pyrazole moiety improving target engagement .
  • N-(2-Hydroxyethyl)-sulfonamide (31) () exhibited moderate activity, likely due to increased solubility from the hydroxyethyl group .

Comparison with Target Compound: While direct data for the furan-carboxamide derivative are unavailable, its furan ring’s electron-rich nature may enhance π-π stacking with aromatic residues in TNF-α or TNFR1, similar to pyrazole in 4f.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Furan-carboxamide) Sulfonamide Analogs (e.g., 4e, 31) Acetylpiperidinylmethyl Derivative
LogP (Predicted) Moderate (~2.5–3.5) Higher (3.0–4.0) High (>4.0)
Solubility Moderate (furan’s polarity) Low (sulfonamide acidity-dependent) Very Low (bulky substituent)
Metabolic Stability Likely stable (carboxamide) Variable (sulfonamide cleavage) Unstable (acetylpiperidine hydrolysis)

Notes:

  • Sulfonamide analogs (e.g., 4e ) may suffer from renal clearance due to their acidic protons, whereas the carboxamide group in the target compound could improve plasma stability .
  • The hydroxyethyl group in 31 enhances aqueous solubility but may increase metabolic oxidation .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide?

  • Methodology :
    • Step 1 : Synthesize the benzo[cd]indole core via condensation of naphtholactam derivatives with ethylamine under reflux in dichloromethane (DCM) or tetrahydrofuran (THF) .
    • Step 2 : Introduce the furan-2-carboxamide moiety using a coupling agent (e.g., HATU or DCC) with furan-2-carbonyl chloride in acetonitrile under reflux (3–6 hours) .
    • Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) followed by recrystallization from chloroform/methanol mixtures .
    • Validation : Confirm purity via HPLC (>95%) and structure via 1H^1 \text{H}/13C^{13} \text{C} NMR, HRMS, and elemental analysis .

Q. How can the crystal structure of this compound be determined?

  • Methodology :
    • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 296 K.
    • Refinement : Employ SHELXL for structure solution and refinement. Key parameters include planar amide conformation (trans) and dihedral angles between aromatic rings (e.g., 9.71° between phenyl and furan rings) .
    • Validation : Check for intramolecular hydrogen bonds (e.g., N–H⋯O distances: 2.6–2.7 Å) and C–C bond lengths (e.g., 1.341 Å for furan C1–C2) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to Mycobacterium protein tyrosine phosphatase B (mPTPB)?

  • Methodology :
    • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to dock the compound into the mPTPB active site (PDB: 2H5X). Prioritize interactions with catalytic residues (Cys160, Arg221) .
    • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the furan carbonyl and hydrophobic interactions from the benzo[cd]indole core) .
    • Validation : Compare predicted IC50_{50} values with experimental enzymatic assays (e.g., colorimetric pNPP hydrolysis inhibition) .

Q. How can synthetic byproducts or impurities be identified during scale-up?

  • Methodology :
    • LC-MS Analysis : Use reverse-phase HPLC coupled with high-resolution mass spectrometry to detect sulfonamide derivatives or ethylated side products (e.g., m/z deviations >2 ppm) .
    • NMR Relaxation Studies : Apply 1H^1 \text{H}-13C^{13} \text{C} HSQC to identify minor impurities (e.g., unreacted naphtholactam precursors) .
    • Mitigation : Optimize reaction stoichiometry (1:1.2 molar ratio of benzo[cd]indole to furan-2-carbonyl chloride) and use scavenger resins to trap excess reagents .

Q. How should contradictions in biological activity data (e.g., IC50_{50}50​ variability) be resolved?

  • Methodology :
    • Orthogonal Assays : Validate cytotoxicity using both MTT (mitochondrial activity) and LDH (membrane integrity) assays .
    • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50_{50} values across cell lines (e.g., HepG2 vs. MCF-7) .
    • Proteomic Profiling : Use Western blotting to confirm target engagement (e.g., inhibition of thymidylate synthase or MAPK pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.